molecular formula C10H12O4 B134019 3,4,5-Trimethoxybenzaldehyde CAS No. 86-81-7

3,4,5-Trimethoxybenzaldehyde

Cat. No. B134019
Key on ui cas rn: 86-81-7
M. Wt: 196.20 g/mol
InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Patent
US08076515B2

Procedure details

Calculate the percent content of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde in the 4-(2-fluorobenzyloxy)benzaldehyde examined or of the 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde in the 4-(3-fluorobenzyloxy)benzaldehyde examined by internal standard calculation. The value of the limit of quantitation (LOQ) for (3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde and of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde is 0.005% by weight. The value of the limit of detection (LOD) for both considered impurities is 0.0025% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14]C1C=CC=CC=1F)[CH:8]=[O:9].FC1C=C(C=CC=1)CC1C=C(C=CC=1OCC1C=CC=C(F)C=1)[CH:34]=[O:35].FC1C=CC=CC=1[CH2:54][O:55]C1C=CC(C=O)=CC=1>FC1C=C(C=CC=1)COC1C=CC(C=O)=CC=1>[CH3:34][O:35][C:11]1[CH:10]=[C:7]([CH:6]=[C:5]([O:55][CH3:54])[C:12]=1[O:13][CH3:14])[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CC=2C=C(C=O)C=CC2OCC2=C(C=CC=C2)F)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CC=2C=C(C=O)C=CC2OCC2=CC(=CC=C2)F)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CC=2C=C(C=O)C=CC2OCC2=C(C=CC=C2)F)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CC=2C=C(C=O)C=CC2OCC2=CC(=CC=C2)F)C=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(COC2=CC=C(C=O)C=C2)C=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC=1C=C(COC2=CC=C(C=O)C=C2)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08076515B2

Procedure details

Calculate the percent content of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde in the 4-(2-fluorobenzyloxy)benzaldehyde examined or of the 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde in the 4-(3-fluorobenzyloxy)benzaldehyde examined by internal standard calculation. The value of the limit of quantitation (LOQ) for (3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde and of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde is 0.005% by weight. The value of the limit of detection (LOD) for both considered impurities is 0.0025% by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
FC1C=CC=CC=1C[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][C:12]=1[O:13][CH2:14]C1C=CC=CC=1F)[CH:8]=[O:9].FC1C=C(C=CC=1)CC1C=C(C=CC=1OCC1C=CC=C(F)C=1)[CH:34]=[O:35].FC1C=CC=CC=1[CH2:54][O:55]C1C=CC(C=O)=CC=1>FC1C=C(C=CC=1)COC1C=CC(C=O)=CC=1>[CH3:34][O:35][C:11]1[CH:10]=[C:7]([CH:6]=[C:5]([O:55][CH3:54])[C:12]=1[O:13][CH3:14])[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CC=2C=C(C=O)C=CC2OCC2=C(C=CC=C2)F)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CC=2C=C(C=O)C=CC2OCC2=CC(=CC=C2)F)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(CC=2C=C(C=O)C=CC2OCC2=C(C=CC=C2)F)C=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(CC=2C=C(C=O)C=CC2OCC2=CC(=CC=C2)F)C=CC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(COC2=CC=C(C=O)C=C2)C=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC=1C=C(COC2=CC=C(C=O)C=C2)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C=O)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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